3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS).Scientific Research Applications
Synthesis and Protective Group Application
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is used in organic synthesis, particularly as a protecting group for pyrazoles. Pollock and Cole (2014) describe the use of tert-butyl as a pyrazole protecting group, highlighting its utility in single-step preparations and safety in waste disposal (Pollock & Cole, 2014).
Methodology in Synthesis
The compound plays a significant role in various synthesis methodologies. For instance, Becerra, Rojas, and Castillo (2021) report its efficient use in a one-pot, two-step synthesis, demonstrating its operational ease and time efficiency (Becerra, Rojas, & Castillo, 2021).
Structural and Spectroscopic Studies
The compound's reactivity and spectroscopic properties have been a subject of interest. Herberhold, Tröbs, Zhou, and Wrackmeyer (1997) explored its reactivity and NMR spectroscopic properties, providing insights into its molecular interactions and potential applications in various chemical reactions (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).
Application in Catalysis
The compound has been investigated for its role in catalysis. Martins et al. (2012) conducted a comparative study on the synthesis of pyrazoles, including variants of the compound, demonstrating its potential use in catalytic processes (Martins et al., 2012).
Involvement in Pharmaceutical Synthesis
Its derivatives are important in pharmaceutical synthesis. Mironovich and Shcherbinin (2014) reported on its use in the preparation of biologically active compounds, signifying its potential in the development of new pharmaceuticals (Mironovich & Shcherbinin, 2014).
Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and disposal methods.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific aspect of the compound you are interested in, please provide more details.
properties
IUPAC Name |
5-tert-butyl-2-(2,2,2-trifluoroethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-8(2,3)6-4-7(13)15(14-6)5-9(10,11)12/h4H,5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDPQKCPIAKINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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